molecular formula C18H21NO3 B5590348 N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B5590348
M. Wt: 299.4 g/mol
InChI Key: HKSIXJPTXIHGCH-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its structural properties.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(2-methoxyphenoxy)acetamide
  • N-(2-methylphenyl)-2-(2-methoxyphenoxy)acetamide
  • N-(2-ethyl-6-methylphenyl)-2-(2-hydroxyphenoxy)acetamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of both ethyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-14-9-7-8-13(2)18(14)19-17(20)12-22-16-11-6-5-10-15(16)21-3/h5-11H,4,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSIXJPTXIHGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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